molecular formula C5H6 B13764585 Bicyclo[2.1.0]pent-2-ene CAS No. 5164-35-2

Bicyclo[2.1.0]pent-2-ene

Cat. No.: B13764585
CAS No.: 5164-35-2
M. Wt: 66.10 g/mol
InChI Key: CGKPQMCLTLUAOW-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pent-2-ene is an organic compound with the molecular formula C₅H₆. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclobutene ring. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.1.0]pent-2-ene can be synthesized through various methods. One common approach involves the thermal isomerization of cyclopentadiene. This reaction is typically carried out in the gas phase at elevated temperatures ranging from 26.0°C to 108.4°C and at pressures from approximately 0.2 to 760 torr . The rate constants for this reaction fit the Arrhenius equation, indicating a well-defined activation energy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting often involves the use of cyclopentadiene as a precursor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.0]pent-2-ene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, bromotrichloromethane, t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide. These reagents facilitate radical reactions, leading to the formation of various substituted products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, radical reactions with bromine can yield brominated derivatives, while oxidation reactions can produce oxygenated compounds .

Scientific Research Applications

Bicyclo[2.1.0]pent-2-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[2.1.0]pent-2-ene involves its unique strained ring system, which makes it highly reactive. The compound can undergo various reactions, including isomerization and cycloaddition, due to the high ring strain. These reactions often proceed through radical intermediates or concerted mechanisms, depending on the specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring system, which imparts distinct reactivity and chemical properties. The compound’s ability to undergo various reactions, including isomerization and cycloaddition, makes it a valuable model system for studying strained ring systems .

Properties

CAS No.

5164-35-2

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

bicyclo[2.1.0]pent-2-ene

InChI

InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-2,4-5H,3H2

InChI Key

CGKPQMCLTLUAOW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C=C2

Origin of Product

United States

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